1-(Isoquinolin-4-YL)ethanone
Overview
Description
It is a yellowish crystalline powder with a melting point of 70-72°C. This compound is a versatile material with various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including 1-(Isoquinolin-4-YL)ethanone, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Some of the notable synthetic routes include:
Gabriel-Colman Rearrangement: This method involves the use of phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This approach involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to produce tetrahydroisoquinoline.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis . These methods aim to minimize the formation of side products and improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-4-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the isoquinoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and strong acids or bases . Reaction conditions often involve elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and isoquinoline N-oxide derivatives .
Scientific Research Applications
1-(Isoquinolin-4-YL)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various drugs and pharmaceutical intermediates.
Molecular Biology: It is used in the study of molecular interactions and pathways.
Industrial Research: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-4-YL)ethanone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Isoquinolin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(Isoquinolin-1-yl)ethanone: This compound has a similar structure but differs in the position of the isoquinoline ring.
4-Acetylisoquinoline: Another name for this compound, highlighting its acetyl group at the 4-position.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(Isoquinolin-4-YL)ethanone, also known as 4-acetylisoquinoline, is an organic compound characterized by its isoquinoline core and an ethanone group. Its molecular formula is C₁₁H₉NO, with a molecular weight of 189.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activities of this compound, highlighting research findings, case studies, and comparative data.
Molecular Structure
The compound features a carbonyl group (C=O) adjacent to the isoquinoline structure, contributing to its chemical reactivity and biological properties. The isoquinoline moiety is known for its diverse pharmacological activities, making this compound a candidate for drug development.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | C₁₁H₉NO |
Molecular Weight | 189.19 g/mol |
Functional Groups | Isoquinoline, Carbonyl |
Anticancer Properties
Research indicates that derivatives of isoquinoline, including this compound, exhibit potential anticancer properties. Studies have shown that modifications to the structure of this compound can enhance its efficacy against various cancer cell lines. For instance, it has been reported that certain isoquinoline derivatives can induce apoptosis in cancer cells through caspase activation pathways .
Antimicrobial Activity
In addition to anticancer effects, this compound has been studied for its antimicrobial properties. The compound has shown activity against several bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.
While specific mechanisms for this compound are not fully elucidated, related compounds indicate that the isoquinoline structure may interact with various biological targets such as enzymes and receptors involved in cell signaling and apoptosis .
Study on Anticancer Activity
A recent study explored the anticancer effects of several isoquinoline derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity.
Antimicrobial Assays
In a comparative study on antimicrobial efficacy, this compound was tested against common pathogens. Results showed that it inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics, suggesting a promising profile for further development.
Table 2: Biological Activities of Isoquinoline Derivatives
Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | C₁₁H₉NO | Yes | Yes |
1-(Isoquinolin-1-yl)ethanone | C₁₁H₉NO | Potential | Moderate |
2-Acetylisoquinoline | C₉H₉NO | Limited | Yes |
This table highlights the diverse biological activities among isoquinoline derivatives, emphasizing the unique position of this compound.
Properties
IUPAC Name |
1-isoquinolin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRDBSCZSXFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530147 | |
Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-74-9 | |
Record name | 1-(4-Isoquinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40570-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.